1-(1H-indol-3-yl)-3-(p-tolyl)urea
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Overview
Description
1-(1H-indol-3-yl)-3-(p-tolyl)urea is an organic compound that features an indole moiety linked to a p-tolyl group via a urea linkage
Preparation Methods
The synthesis of 1-(1H-indol-3-yl)-3-(p-tolyl)urea typically involves the reaction of an indole derivative with a p-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds via nucleophilic addition of the indole nitrogen to the isocyanate, followed by cyclization to form the urea linkage.
Chemical Reactions Analysis
1-(1H-indol-3-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents such as halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and catalytic amounts of acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(p-tolyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
1-(1H-indol-3-yl)-3-(p-tolyl)urea can be compared with other indole derivatives, such as:
1-(1H-indol-3-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(1H-indol-3-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
1-(1H-indol-3-yl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)18-16(20)19-15-10-17-14-5-3-2-4-13(14)15/h2-10,17H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLQRGCOWPEFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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